molecular formula C16H33KO4S B13781615 Potassium hexadecyl sulfate CAS No. 7065-13-6

Potassium hexadecyl sulfate

Cat. No.: B13781615
CAS No.: 7065-13-6
M. Wt: 360.6 g/mol
InChI Key: GBEYVKHMIPVAHD-UHFFFAOYSA-M
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Description

Theoretical Frameworks of Amphiphilic Self-Assembly in Aqueous Media

The self-assembly of amphiphilic molecules like potassium hexadecyl sulfate (B86663) in water is a spontaneous process driven by the hydrophobic effect. rsc.orgtue.nl In an aqueous environment, the hydrophobic alkyl chains disrupt the hydrogen-bonding network of water molecules, which is an energetically unfavorable state. To minimize this disruption, the surfactant molecules aggregate, sequestering their hydrophobic tails from the water and exposing their hydrophilic head groups to the aqueous phase. rsc.orgacs.org

This self-assembly leads to the formation of various structures, most commonly spherical micelles, above a certain concentration known as the critical micelle concentration (CMC). uniba.skacs.org A simple theory explaining this phenomenon considers the geometric constraints of the surfactant molecules and the thermodynamics of their interactions. rsc.orgresearchgate.net More advanced molecular theories provide a deeper understanding of the complex interplay of forces at the molecular level, allowing for the prediction of aggregate morphology and properties. acs.org The formation of these aggregates can also be preceded by a liquid-liquid phase separation, where a polymer-rich liquid phase acts as a precursor to the formation of micelles and other structures. tue.nl

The thermodynamics of micellization is a key area of study. The process is generally considered to be entropically driven, with the increase in the entropy of the water molecules being the primary driving force. acs.org The standard Gibbs free energy of micellization (ΔG°m) is always negative, indicating a spontaneous process. acs.orgajchem-a.com The enthalpy of micellization (ΔH°m) can be endothermic or exothermic depending on the temperature, and the entropy of micellization (ΔS°m) reflects the increased disorder of the system upon micelle formation. acs.orgnih.gov

Historical Development and Evolution of Anionic Surfactant Research

The history of surfactants dates back to ancient times with the use of soap derived from natural sources. nepjol.info The first synthetic surfactants emerged in Germany during World War I, with the production of short-chain alkyl naphthalene (B1677914) sulfonates. jnfuturechemical.com The field of anionic surfactants saw significant advancements in the 1930s and 1940s with the mass production of alcohol sulfates and branched alkylbenzene sulfonates for detergents. researchgate.net The term "surfactant" itself was coined in 1950. researchgate.net

Early research focused on the basic properties and applications of these new synthetic compounds. Over time, the focus of research has evolved to address performance in hard water, biodegradability, and the development of surfactants with specialized functions. researchgate.net The evolution of analytical techniques has allowed for a more detailed investigation of surfactant behavior, including the study of micelle formation and structure. researchgate.net This has led to the development of a wide range of anionic surfactants with diverse properties tailored for specific applications in industries ranging from cosmetics to petroleum recovery. sanyo-chemical-solutions.comresearchgate.net

Positioning of Potassium Hexadecyl Sulfate within Modern Surfactant Science and Technology Studies

This compound, with its 16-carbon alkyl chain, is a classic example of a long-chain anionic surfactant. oup.com It serves as a model compound in many fundamental studies of surfactant behavior. Research on this compound and its analogs, such as sodium hexadecyl sulfate and potassium dodecyl sulfate, has provided valuable insights into the principles of self-assembly, micellization, and interfacial phenomena. cymitquimica.comacs.orgoup.com

In contemporary surfactant science, this compound is investigated for its specific properties and potential applications. For instance, studies have explored the effects of organic additives on its solubility and critical micelle concentration. oup.com The influence of the potassium counter-ion on the thermodynamics of micellization is another area of interest, as it affects the packing of surfactant molecules in micelles. acs.org Furthermore, long-chain alkyl sulfates like this compound are studied for their interactions with other molecules, such as proteins, which is relevant to their use in biotechnology and pharmaceutical formulations. acs.org The precipitation reaction of potassium dodecyl sulfate with potassium salts has been utilized in biological purification processes. nih.gov

The properties of this compound make it a subject of interest in various technological applications. Its ability to form stable emulsions and its surface activity are valuable in the formulation of various products. mcbiotec.com Research continues to explore new applications for this and other long-chain alkyl sulfates, driven by a deeper understanding of their fundamental chemical and physical properties.

Interactive Data Tables

Below are interactive tables summarizing key properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C16H33KO4S alfa-chemistry.com
Molecular Weight 360.59 g/mol alfa-chemistry.com

| CAS Number | 7065-13-6 epa.gov |

Table 2: Critical Micelle Concentration (CMC) of Related Alkyl Sulfates

Surfactant CMC (mM) Temperature (°C)
Potassium Dodecyl Sulfate (KDS) 6.7 33 mdpi.com
Sodium Dodecyl Sulfate (SDS) 8.2 25 mdpi.com

Table 3: Thermodynamic Parameters of Micellization for Alkyl Sulfates

Surfactant ΔG°mic (kJ/mol) ΔH°mic (kJ/mol) TΔS°mic (kJ/mol)
Sodium Decyl Sulfate -23.8 -1.5 22.3

Note: Thermodynamic data is temperature-dependent and can vary with experimental conditions. acs.orgnih.gov

Properties

CAS No.

7065-13-6

Molecular Formula

C16H33KO4S

Molecular Weight

360.6 g/mol

IUPAC Name

potassium;hexadecyl sulfate

InChI

InChI=1S/C16H34O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

GBEYVKHMIPVAHD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+]

Origin of Product

United States

Advanced Synthetic Pathways and Preparative Methodologies for Alkyl Sulfates

Optimized Sulfation Processes for High-Purity Potassium Hexadecyl Sulfate (B86663) Synthesis

The synthesis of high-purity potassium hexadecyl sulfate is a multi-step process that hinges on the precise control of reaction conditions to minimize byproducts. The primary route involves the sulfation of 1-hexadecanol (B1195841) (cetyl alcohol) followed by neutralization.

The initial and most critical step is the sulfation of the long-chain alcohol. Common sulfating agents include sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H). chemithon.com The reaction with chlorosulfonic acid is particularly prevalent and proceeds by reacting the alcohol with the acid, which produces hexadecyl sulfuric acid and hydrogen chloride gas as a byproduct. google.comgoogle.com

Key to achieving high purity is the strict management of the molar ratio between the alcohol and the sulfating agent. chemithon.com A molar ratio that deviates even slightly from the ideal 1:1 stoichiometry can lead to the presence of unreacted alcohol or the formation of undesired byproducts. chemithon.com Temperature control is also crucial; the reaction is highly exothermic, and excessive temperatures can cause charring and discoloration of the product. google.com Therefore, the reaction is often carried out in a reactor equipped with a cooling system to maintain an optimal temperature range.

Following the sulfation step, the resulting acidic intermediate, hexadecyl sulfuric acid, is neutralized with a potassium base, typically potassium hydroxide (B78521) (KOH), to yield the final product, this compound. This neutralization must be carefully controlled to achieve the desired pH and prevent hydrolysis of the newly formed ester.

Sulfation: C₁₆H₃₃OH + ClSO₃H → C₁₆H₃₃OSO₃H + HCl

Neutralization: C₁₆H₃₃OSO₃H + KOH → C₁₆H₃₃OSO₃K + H₂O

Optimized processes focus on ensuring the reaction goes to completion while preventing degradation. This involves efficient mixing to ensure uniform contact between reactants and rapid removal of the HCl byproduct in the case of using chlorosulfonic acid. google.com

Novel Approaches in the Esterification of Long-Chain Alcohols for Alkyl Sulfate Derivatization

Modern synthetic chemistry offers several novel approaches to the esterification and derivatization of long-chain alcohols like 1-hexadecanol, which can be adapted for the synthesis of alkyl sulfates and their analogues. These methods focus on improving yield, selectivity, and the use of milder reaction conditions.

One innovative approach involves the use of protecting groups. researchgate.net For complex molecules containing multiple reactive sites, the hydroxyl group of the alcohol can be temporarily protected. This allows other chemical modifications to be performed on the molecule without affecting the hydroxyl group. Subsequently, the protecting group is removed, and the alcohol is sulfated. This strategy is central to creating complex sulfated molecules where regioselectivity is critical. researchgate.net

Enzymatic synthesis represents another frontier. Lipases, such as Novozyme 435, have been successfully used in continuous flow packed-bed reactors to catalyze the formation of alkyl esters from long-chain alcohols. nih.gov While more commonly applied to carboxylation, research into sulfotransferases could pave the way for biocatalytic sulfation, offering high specificity and environmentally benign reaction conditions.

Furthermore, advances in catalysis have introduced new possibilities. For instance, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) has been used for the derivatization of long-chain alcohols under basic conditions to form highly fluorescent esters for analytical purposes, a principle that could be extended to other esterification reactions. gerli.com These novel methods provide a toolbox for chemists to create a wide array of alkyl sulfate derivatives beyond the traditional direct sulfation pathway.

Purification Strategies for Enhanced Purity of Synthesized this compound in Research Applications

Achieving high purity is essential for research applications to ensure that observed effects are due to the compound of interest and not contaminants. The primary impurities in the synthesis of this compound are unreacted 1-hexadecanol, inorganic salts like potassium chloride (if chlorosulfonic acid and KOH are used), and potassium sulfate from side reactions. Several techniques are employed to remove these impurities.

Recrystallization is a fundamental technique for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent, such as an ethanol-water mixture, and allowed to cool slowly. The desired compound will crystallize out of the solution, leaving the more soluble impurities behind in the solvent.

Chromatographic methods are powerful for separating compounds with high resolution.

High-Performance Liquid Chromatography (HPLC) can be used for both analytical quantification of purity and preparative purification. nih.govresearchgate.net Different stationary phases, such as C8 or C18 columns, can effectively separate long-chain alkyl sulfates from unreacted alcohols and other byproducts. nih.govresearchgate.net

Ion-Chromatography is particularly effective for separating and quantifying ionic species like alkyl sulfates. nih.gov This method uses a hydrophobic resin-based column and can detect trace levels of various alkyl sulfate chain lengths, making it ideal for assessing the purity of a sample. nih.gov

Below is a table summarizing typical chromatographic conditions for alkyl sulfate analysis.

Interactive Table: Chromatographic Purification Parameters for Alkyl Sulfates

Parameter HPLC Ion-Chromatography
Stationary Phase Acclaim C18 Surfactant, Surfactant C8, Hypercarb nih.govresearchgate.net Hydrophobic resin-based column nih.gov
Mobile Phase Acetonitrile/Methanol, often with a salt additive like sodium acetate (B1210297) or ammonium (B1175870) acetate nih.govresearchgate.net Acetonitrile with an ion-pair reagent (e.g., tetrabutylammonium (B224687) hydroxide) nih.gov
Detection Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) researchgate.net Suppressed conductivity detector nih.gov
Application Separation of alkyl sulfate ethoxymers, purity assessment nih.gov Quantitation of long-chain alkyl sulfates in the presence of other chain lengths nih.gov

Precipitation and Washing techniques are also employed. "Salting out" involves adding a high concentration of a neutral salt, such as potassium sulfate, to an aqueous solution of the crude product to decrease the solubility of the organic sulfate and cause it to precipitate. nih.gov Additionally, simple washing of the crude solid with cold water or a non-polar organic solvent can help remove residual water-soluble inorganic salts or unreacted non-polar alcohol, respectively.

Investigation of Continuous Reactor Systems for Controlled Synthesis Scale-Up

For larger-scale production beyond the laboratory bench, continuous reactor systems offer significant advantages over traditional batch processes. chemithon.com These systems provide superior control over reaction parameters, leading to a more consistent product quality, higher yields, and improved safety. google.comsemanticscholar.org The sulfation of long-chain alcohols is well-suited to this technology.

Two common types of continuous reactors are the Continuous Stirred-Tank Reactor (CSTR) and the Plug Flow Reactor (PFR) , often a form of tubular reactor. mt.com

In a CSTR , reactants are continuously fed into a stirred tank, and the product mixture is continuously removed. This ensures uniform mixing and temperature throughout the reactor. mt.com

A PFR or tubular reactor consists of a long pipe or tube. Reactants are fed into one end, and the reaction proceeds as they flow through to the other end. google.commt.com This setup allows for excellent heat exchange, which is critical for managing the exothermic nature of sulfation. google.com

The key benefit of continuous systems is the ability to maintain tight control over the mole ratio of reactants and the reaction temperature at all points within the reactor. chemithon.com This "micro scale" control prevents localized areas of high temperature or incorrect stoichiometry, which are common problems in large batch reactors and can lead to byproduct formation and product degradation. chemithon.comgoogle.com An integrated system might involve saturating the alcohol with a gas like hydrogen chloride before it enters a tubular reactor to be mixed with the sulfating agent, followed by separation of the product from the gas in a separator vessel. google.com

The following table compares key parameters for batch versus continuous synthesis of alkyl sulfates.

Interactive Table: Comparison of Batch vs. Continuous Synthesis of Alkyl Sulfates

Parameter Batch Reactor Continuous Flow Reactor (PFR/CSTR)
Heat Transfer Poor; risk of localized "hot spots" Excellent; efficient heat removal via high surface-area-to-volume ratio google.com
Mole Ratio Control Macro control; potential for poor mixing and local imbalances Micro and macro control; precise and constant ratio maintained chemithon.com
Product Consistency Variable from batch to batch High; steady-state operation ensures uniform product quality google.com
Safety Higher risk due to large volume of reactants and exothermic reaction Improved; small reaction volume at any given time, better temperature control
Scalability Difficult; scaling up can alter reaction dynamics Straightforward; production is scaled by extending operation time semanticscholar.orgnih.gov

Fundamental Principles and Characterization of Self Assembly Phenomena

Determination of Critical Micelle Concentration (CMC) and Aggregate Formation Thresholds

Conductometric Methodologies for CMC Elucidation

Conductometry is a widely used and effective method for determining the CMC of ionic surfactants like potassium hexadecyl sulfate (B86663). nih.govtandfonline.com The principle of this technique is based on the change in the molar conductivity of the solution as a function of surfactant concentration. ajbasweb.com

This results in a distinct change in the slope of the conductivity versus concentration plot. The plot typically shows two linear regions with different slopes: one for the pre-micellar region and another for the post-micellar region. uniba.sk The concentration at which these two lines intersect is taken as the CMC. nih.govajbasweb.com The ratio of the slopes of the post-micellar to the pre-micellar region can also be used to estimate the degree of counterion binding to the micelle. tsijournals.com

Surface Tension Measurement Techniques for Interfacial Behavior Analysis

Surface tension measurement is a classic and direct method for determining the CMC of surfactants. jsirjournal.com Surfactant molecules, being amphiphilic, preferentially adsorb at the air-water interface, with their hydrophobic hexadecyl chains oriented away from the water and their polar sulfate head groups remaining in the aqueous phase. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in the surface tension of the solution. nepjol.info

As the concentration of potassium hexadecyl sulfate is increased from zero, the surface tension decreases steadily because more monomers populate the interface. ajbasweb.com This continues until the interface becomes saturated with surfactant monomers. At this point, no further significant reduction in surface tension is possible. Any additional surfactant monomers added to the solution will then begin to form micelles in the bulk phase. jsirjournal.com This transition is marked by a distinct break in the plot of surface tension versus the logarithm of the surfactant concentration. The concentration at which the surface tension reaches a constant, minimum value is identified as the CMC. ajbasweb.comacs.org

Research has been conducted on the CMC of this compound (KHS) in aqueous solutions containing various additives. For instance, studies have measured the CMC in the presence of dioxane and acetone (B3395972) over a temperature range of 5–40°C. oup.comoup.com

Table 1: Critical Micelle Concentration (CMC) of this compound (KHS) in Aqueous-Organic Mixtures at 25°C

Organic AdditiveConcentration of Additive (wt%)CMC of KHS (mol/L)Reference
Dioxane7.34Slight minimum observed on CMC-additive curve oup.comoup.com
Acetone27.9Raised compared to aqueous solution oup.comoup.com
UreaNot SpecifiedRaised compared to aqueous solution oup.comoup.com
Dimethyl SulfoxideNot SpecifiedRaised compared to aqueous solution oup.comoup.com

Spectroscopic and Fluorimetric Probes for Micellar Phase Transitions

Spectroscopic techniques, particularly those using fluorescent probes, offer a highly sensitive method for detecting micelle formation. researchgate.net These methods rely on the change in the spectral properties of a probe molecule when it moves from the polar aqueous environment into the nonpolar, hydrophobic core of a micelle. acs.org Pyrene (B120774) is a commonly used fluorescent probe for this purpose.

The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a certain intensity ratio of its first and third vibronic peaks (I₁/I₃). When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the this compound micelles. researchgate.net In this hydrocarbon-like environment, the I₁/I₃ ratio changes significantly.

By plotting the I₁/I₃ ratio against the concentration of this compound, a sigmoidal curve is typically obtained. The inflection point of this curve, or the concentration at which a sharp change in the ratio occurs, corresponds to the CMC. acs.org This method is particularly useful for determining low CMC values. acs.org Other spectroscopic probes, such as those used in Electron Spin Resonance (ESR), can also be employed. These probes report on changes in microviscosity, with a sharp increase indicating their incorporation into micelles at the CMC. uliege.be

Thermodynamics of Micellization and Self-Association Processes

The spontaneous formation of micelles in an aqueous solution is a thermodynamically driven process governed by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). jmaterenvironsci.com The standard Gibbs free energy of micellization is always negative for a spontaneous process and is related to the CMC by the equation: ΔG°m = RT ln(CMC) (for non-ionic surfactants, with a modified equation for ionic surfactants to account for counterion binding). umcs.plijert.org

By studying the temperature dependence of the CMC, the enthalpy and entropy of micellization can be determined using the Gibbs-Helmholtz equation. ajchem-a.com This thermodynamic analysis provides deep insights into the forces driving the self-assembly of this compound.

Enthalpic and Entropic Contributions to Aggregate Stability

The enthalpy of micellization (ΔH°m) can be either endothermic (positive) or exothermic (negative) and reflects the balance of several energetic contributions. These include the breaking of water-water hydrogen bonds, van der Waals interactions between the hydrocarbon tails in the micelle core, and changes in the hydration and electrostatic repulsion of the sulfate headgroups at the micelle surface. acs.org For many ionic surfactants, the micellization process is endothermic at lower temperatures and becomes exothermic as the temperature increases. acs.orgcdnsciencepub.com A study on various surfactants showed a linear correlation between enthalpy and entropy, a phenomenon known as enthalpy-entropy compensation. cdnsciencepub.comresearchgate.netjst.go.jp

Table 2: Thermodynamic Parameters of Micellization for Hexadecyl Sulfate Surfactants at 25°C

SurfactantΔH°m (kJ/mol)ΔS°m (J/mol·K)Driving ForceReference
Sodium Hexadecylsulfate-8.31-3.6Enthalpy/Entropy cdnsciencepub.com
Potassium Alkyl Sulfates (general trend)ΔHmic decreases and becomes more exothermic in the order Li⁺ > Na⁺ > K⁺ > Cs⁺, indicating that micellization is less endothermic for potassium salts compared to sodium salts. The process is primarily entropy-driven.Entropy acs.orgresearchgate.net

Influence of Temperature and Pressure on Micellar Equilibrium

The equilibrium between monomers and micelles is sensitive to both temperature and pressure. For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature, passing through a minimum value. ajchem-a.comacs.org Initially, an increase in temperature often leads to a decrease in the CMC. This is because the disruption of the structured water around the hydrophobic tails (which favors micellization) outweighs the increased thermal motion of the monomers. jsirjournal.com Beyond the temperature of the minimum CMC, a further increase in temperature leads to an increase in the CMC, as the increased kinetic energy of the monomers and stronger repulsion between the ionic headgroups due to dehydration effects begin to dominate, disfavoring aggregation. academicjournals.org For potassium n-octanoate, a shorter-chain analogue, the CMC was found to be at a minimum in the 30-50°C range and increased at higher temperatures. cdnsciencepub.com

Pressure also exerts a significant influence on micellar equilibrium. Generally, an increase in pressure up to about 100-150 MPa (1000-1500 bar) leads to an increase in the CMC, meaning it inhibits micelle formation. researchgate.netkyoto-u.ac.jp This is because the formation of micelles involves a positive change in partial molar volume (ΔV°m > 0). This volume increase is primarily due to the release of the electrostricted water molecules from around the ionic headgroups and the less efficient packing of the hydrocarbon chains in the micelle core compared to their solvated state. researchgate.net According to Le Chatelier's principle, an increase in pressure will shift the equilibrium toward the state with a smaller volume, which in this case is the monomeric state. kyoto-u.ac.jp At very high pressures, this trend can reverse as the compressibility of the micellar core and the surrounding water changes. researchgate.netresearchgate.net

Micellar Structures, Morphologies, and Phase Behavior

The aggregation of this compound monomers into micelles is not a simple, single-step process but rather a dynamic equilibrium that can result in a variety of structures and phases depending on factors such as concentration and temperature.

The initial aggregation of this compound monomers in an aqueous solution typically leads to the formation of spherical micelles once the concentration surpasses the critical micelle concentration (CMC). aimspress.com In these structures, the hydrophobic hexadecyl chains form a core, effectively shielded from the surrounding water, while the hydrophilic sulfate head groups are exposed on the surface, interacting with the aqueous environment. researchgate.net The formation of these initial spherical aggregates is primarily driven by the hydrophobic effect.

As the concentration of this compound increases, or under the influence of other factors like the addition of salt, these spherical micelles can undergo a transition to form more elongated, rod-like structures. scispace.com This transition is a result of changes in the packing parameter of the surfactant molecules, which is a ratio of the volume of the hydrophobic tail to the product of the head group area and the tail length. rsc.org A shift towards a larger packing parameter favors the formation of cylindrical structures.

Further changes in solution conditions can lead to the formation of even more complex assemblies, such as vesicles. Vesicles are spherical bilayers enclosing an aqueous core. The transition from rod-like micelles to vesicles involves the bending and eventual closure of bilayer fragments. This process is often observed with increasing surfactant concentration or upon the addition of specific additives that alter the curvature of the surfactant aggregates. scispace.com

At higher concentrations, the ordered arrangement of this compound micelles can lead to the formation of lyotropic liquid crystalline phases. rsc.org These phases exhibit properties intermediate between those of a liquid and a solid, possessing long-range orientational order but lacking long-range positional order. mdpi.com Common liquid crystalline phases observed in surfactant systems include the hexagonal, cubic, and lamellar phases. nih.govnih.gov

Hexagonal Phase (H1): This phase consists of cylindrical micelles packed in a hexagonal array. rsc.org

Cubic Phase (I1): This phase is characterized by spherical micelles arranged in a cubic lattice. rsc.orgnih.gov A rare hexagonally closest-packed spheres (HCPS) phase has also been observed in some surfactant systems, particularly with strongly hydrated counterions. rsc.org

Lamellar Phase (Lα): This phase is composed of parallel bilayers of surfactant molecules separated by layers of water. nih.gov

The structural characterization of these liquid crystalline phases is primarily accomplished using techniques such as Small-Angle X-ray Scattering (SAXS) and Polarizing Optical Microscopy. rsc.orgaip.org SAXS provides information about the size, shape, and arrangement of the micelles, with characteristic diffraction patterns for each phase. rsc.org For instance, a hexagonal phase will exhibit Bragg peaks with spacing ratios of 1, √3, √4, √7, etc., while a cubic phase will show reflections corresponding to its specific lattice type (e.g., body-centered or face-centered cubic). nih.gov Polarizing optical microscopy can distinguish between isotropic phases (like the cubic phase, which appears dark) and anisotropic phases (like the hexagonal and lamellar phases, which exhibit birefringence). nih.gov

The growth and transformation of this compound micelles are dynamic processes governed by the continuous exchange of surfactant monomers between the micelles and the bulk solution. nih.gov Micellar growth, particularly the transition from spherical to rod-like micelles, can be understood through models that consider the free energy changes associated with different parts of the micelle, such as the cylindrical body and the spherical end-caps. researchgate.netresearchgate.net

The mechanisms for the exchange of material between micelles can include: nih.gov

Monomer Exchange: Surfactant monomers can leave one micelle and enter another through the aqueous phase.

Micellar Fusion-Fission: Two micelles can collide and temporarily fuse to form a larger, transient "supermicelle," which then splits back into two micelles. This process becomes more significant at higher salt concentrations. nih.gov

The transformation between different micellar shapes is intimately linked to changes in the size and aggregation number of the micelles. nih.gov For example, an increase in the aggregation number often accompanies the sphere-to-rod transition. scispace.com These transformations are influenced by factors that affect the electrostatic repulsions between the surfactant head groups and the packing of the hydrophobic tails.

Impact of Solution Composition on Self-Assembly

The self-assembly behavior of this compound is highly sensitive to the composition of the aqueous solution. The presence of electrolytes, co-surfactants, and polymers can significantly alter the CMC, micelle size and shape, and the phase behavior of the system.

The addition of electrolytes, such as potassium chloride (KCl) or sodium chloride (NaCl), to a solution of this compound has a profound effect on its micellization. The primary effect of adding an electrolyte is a decrease in the critical micelle concentration (CMC). orientjchem.orgresearchgate.netjsirjournal.com This occurs because the added counterions (e.g., K+ or Na+) screen the electrostatic repulsion between the negatively charged sulfate head groups of the surfactant molecules. scispace.comorientjchem.org This reduction in repulsion facilitates the aggregation of surfactant monomers into micelles at a lower concentration.

The effectiveness of an electrolyte in lowering the CMC can depend on the specific cation present. For instance, in some anionic surfactant systems, potassium ions have been observed to cause a greater decrease in the CMC compared to sodium ions. researchgate.net This can be attributed to differences in the hydration and binding of the cations to the micellar surface.

The table below illustrates the typical effect of adding an electrolyte on the CMC of an anionic surfactant.

Electrolyte ConcentrationCritical Micelle Concentration (CMC)
0.0 MHigher
0.1 MLower
0.5 MEven Lower

This table provides a generalized representation of the trend. Actual values would be specific to the surfactant and electrolyte system.

Furthermore, increasing the ionic strength of the solution promotes the growth of micelles. The screening of head group repulsion allows for a closer packing of surfactant molecules, favoring a transition from spherical to larger, rod-like micelles. scispace.com At very high salt concentrations, this can even lead to the formation of more complex structures or phase separation. nih.gov

The self-assembly of this compound can be further modified by the presence of other surface-active molecules or polymers.

Neutral Polymers: For neutral polymers like polyvinylpyrrolidone (B124986) (PVP), the interaction with an anionic surfactant like this compound typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is usually below the CMC. acs.org The surfactant molecules start to bind to the polymer chain, forming necklace-like aggregates. researchgate.net This binding is often driven by hydrophobic interactions between the surfactant tails and hydrophobic segments of the polymer. As more surfactant is added, the polymer becomes saturated with surfactant molecules, and eventually, free micelles will form in the solution once the surfactant concentration reaches a value close to its original CMC. acs.org

Oppositely Charged Polymers (Polyelectrolytes): With cationic polymers, the interaction with this compound is dominated by strong electrostatic attraction. scispace.com This leads to the formation of polymer-surfactant complexes, which can be soluble or can precipitate out of solution depending on the concentrations and charge ratio. scispace.com These interactions can dramatically alter the surface activity and viscosity of the solution.

The presence of polymers can influence the aggregation behavior, leading to changes in the viscosity and stability of the system. scispace.comscispace.com These interactions are crucial in many industrial applications where mixtures of surfactants and polymers are employed.

Solubilization of Hydrophobic Molecules within Micellar Cores

The self-assembly of amphiphilic molecules like this compound into micelles in an aqueous solution creates unique microenvironments. A key feature of these micelles is a nonpolar, hydrophobic core formed by the aggregation of the C16 alkyl chains. This core functions as a micro-reservoir capable of dissolving, or solubilizing, water-insoluble or poorly soluble hydrophobic molecules. mdpi.comresearchgate.net This phenomenon, known as micellar solubilization, is a fundamental principle in various scientific and industrial applications. The process is driven by hydrophobic interactions, where the unfavorable contact between the hydrophobic solubilizate and water is minimized by sequestering the molecule within the hydrocarbon-like interior of the micelle. nm.gov

The solubilization process typically begins at the critical micelle concentration (CMC), the threshold concentration at which micelles start to form. google.com Below the CMC, the surfactant exists predominantly as monomers, and the solubilization capacity of the solution is negligible. Above the CMC, the quantity of the solubilized hydrophobic substance increases linearly with the concentration of the surfactant, as more micelles become available to host the guest molecules. researchgate.net The location of the solubilized molecule, or solubilizate, within the micelle depends on its polarity. Apolar, non-polar molecules, such as polycyclic aromatic hydrocarbons (PAHs), are primarily located within the innermost hydrophobic core of the micelle. nm.govnih.gov

The efficiency of a surfactant in solubilizing a particular compound is influenced by several factors, including the chemical structure of both the surfactant and the solubilizate. For surfactants, a crucial factor is the length of the hydrophobic alkyl chain. An increase in the alkyl chain length leads to a larger hydrophobic core volume in the micelle, which generally enhances the solubilization capacity for non-polar molecules. conicet.gov.ar Consequently, this compound, with its 16-carbon chain, is expected to be an effective solubilizing agent for a variety of hydrophobic compounds. Studies on potassium alkanoates have shown that the solubilization of dyes increases as the number of carbons in the surfactant's aliphatic chain rises. conicet.gov.ar

Research Findings and Quantitative Analysis

The capacity of a surfactant to solubilize a hydrophobic molecule can be quantified using several parameters, most notably the Molar Solubilization Ratio (MSR) and the micelle-water partition coefficient (Km).

The Molar Solubilization Ratio (MSR) is a measure of the number of moles of a solubilizate that can be dissolved per mole of surfactant in micellar form. It is determined from the slope of the plot of the solubilizate's concentration versus the surfactant concentration above the CMC. conicet.gov.arresearchgate.net

The micelle-water partition coefficient (Km) describes the equilibrium distribution of a hydrophobic solute between the micellar pseudophase and the bulk aqueous phase. conicet.gov.arresearchgate.net It is defined as the ratio of the mole fraction of the solute in the micelles to its mole fraction in the water. nm.gov A higher Km value indicates a greater tendency for the solute to be incorporated into the micelles. nih.gov It has been observed that for many hydrophobic compounds, the partition efficiency into the micellar phase is significantly higher than into an octanol (B41247) phase, a standard measure of hydrophobicity. conicet.gov.ar

While specific experimental data for this compound is not always available, research on structurally similar surfactants provides valuable insights into its expected solubilization behavior. For instance, studies on the solubilization of PAHs by various surfactants are well-documented. nih.govresearchgate.netrsc.org The table below presents illustrative data for MSR and Km for representative hydrophobic molecules, based on findings for anionic and C16-chain surfactants, to demonstrate the quantitative aspects of micellar solubilization.

Table 1: Illustrative Solubilization Parameters for Hydrophobic Molecules in Anionic Micellar Systems

Hydrophobic SolubilizateMolecular FormulaMolar Solubilization Ratio (MSR) (mol/mol)Micelle-Water Partition Coefficient (log Km)
Naphthalene (B1677914)C₁₀H₈0.040 conicet.gov.ar4.3 - 4.8
PhenanthreneC₁₄H₁₀0.011 conicet.gov.ar5.2 - 5.7
PyreneC₁₆H₁₀0.008 - 0.025.8 - 6.5 rsc.org
AnthraceneC₁₄H₁₀0.015 - 0.03 rsc.org5.5 - 6.0 rsc.org

This table is generated for illustrative purposes based on data from various anionic and C16-chain surfactants to represent the solubilization capacity. The exact values for this compound may vary.

Interfacial Phenomena and Adsorption Studies

Adsorption Kinetics and Thermodynamics at Air-Water Interfaces

The process by which potassium hexadecyl sulfate (B86663) molecules accumulate at the air-water interface is governed by a combination of kinetic and thermodynamic factors. The dynamic process of adsorption for long-chain surfactants like hexadecyl sulfate is typically complex, involving multiple steps. Initially, surfactant monomers diffuse from the bulk aqueous phase to the subsurface layer near the interface. researchgate.net This is followed by the adsorption and orientation of the molecules at the interface itself. researchgate.net For surfactants with long alkyl chains, a potential energy barrier may exist for the molecule to penetrate the surface film, leading to a mixed diffusion-kinetic controlled adsorption mechanism. researchgate.net

The thermodynamics of adsorption are fundamentally described by the Gibbs adsorption equation, which relates the change in surface tension (γ) to the concentration of the surfactant in the bulk solution (C) and the surface excess concentration (Γ). researchgate.net

Gibbs Adsorption Equation: Γ = - (1 / nRT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration (the amount of surfactant adsorbed per unit area of the interface).

R is the ideal gas constant. mdpi.com

T is the absolute temperature in Kelvin. mdpi.com

n is a factor that equals 1 for non-ionic surfactants and 2 for 1:1 ionic surfactants (like potassium hexadecyl sulfate) under ideal conditions, assuming complete dissociation and no added salt. researchgate.net

This relationship demonstrates that a significant reduction in surface tension corresponds to a high concentration of surfactant molecules at the interface. Studies on similar anionic surfactants, such as sodium dodecyl sulfate (SDS), show that the presence and type of counter-ions (like potassium) can specifically influence the packing and surface excess at the air-water interface. mdpi.com The thermodynamics of these systems can be complex, especially in mixtures or when impurities are present, which can affect the activity of the surfactant in the bulk solution and at the interface. acs.orgrsc.org

Surface and Interfacial Tension Reduction Mechanisms

This compound reduces the surface tension of water and the interfacial tension between water and immiscible phases (like oil) by adsorbing at the boundary between the two phases. rsc.orgnih.gov The hexadecyl sulfate anion is amphiphilic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The long, 16-carbon alkyl chain serves as the hydrophobic tail, while the negatively charged sulfate group acts as the hydrophilic head.

When introduced into water, these molecules preferentially migrate to the air-water or oil-water interface. They orient themselves with their hydrophobic tails directed away from the water and into the air or oil phase, while the hydrophilic sulfate heads remain in the aqueous phase. researchgate.net This arrangement disrupts the strong cohesive hydrogen bonding network between water molecules at the surface. mdpi.com By replacing water molecules at the interface with surfactant molecules, the energy required to expand the surface area is lowered, resulting in a decrease in surface and interfacial tension. nih.gov

Molecular dynamics simulations on similar surfactants have shown that this reduction in interfacial tension is also linked to an increase in the disorder, or interfacial entropy, of the surfactant film and the adjacent oil molecules. rsc.org The presence of counter-ions (K⁺) and other electrolytes can further enhance surface tension reduction by shielding the electrostatic repulsion between the anionic head groups, allowing for a more tightly packed monolayer at the interface. mdpi.comacs.orgacs.org

Adsorption Behavior at Solid-Liquid Interfaces

The adsorption of this compound onto solid surfaces from a liquid phase is a key process in applications such as detergency, mineral flotation, and colloid stabilization. bme.hu The nature of this adsorption depends heavily on the properties of the solid surface (e.g., charge, hydrophobicity) and the surfactant concentration.

The equilibrium relationship between the concentration of a surfactant in solution and the amount adsorbed onto a solid surface at a constant temperature is described by an adsorption isotherm. acs.org Studies on the closely related sodium hexadecyl sulfate (SHS) provide insight into this behavior.

The adsorption of SHS onto a hydrophobic surface like thermally graphitized carbon black has been shown to follow the Langmuir adsorption model . bme.hu This model assumes that adsorption occurs at specific, homogeneous sites on the surface and is limited to the formation of a single molecular layer (a monolayer). bme.hursc.org The fit to the Langmuir model suggests an ideal adsorption process on this type of surface. bme.hu In contrast, the Freundlich isotherm , which describes non-ideal adsorption on heterogeneous surfaces, provided a poorer fit for the same system. bme.hu Research on the adsorption of sodium hexadecyl sulphate onto polystyrene latex particles also found that the initial part of the isotherm could be fitted by the Langmuir equation. rsc.org

The parameters for these models provide quantitative information about the adsorption process.

Table 1: Adsorption Isotherm Model Parameters for Sodium Hexadecyl Sulfate (SHS) on Graphitized Carbon Black

Isotherm ModelParameterValueCorrelation Coefficient (R²)
LangmuirMonolayer Capacity (Am, mmol·g⁻¹)0.350.9995
Langmuir Constant (KL, L·mmol⁻¹)34.13
FreundlichFreundlich Constant (KF)0.290.8691
Adsorption Intensity (n)3.22

Data sourced from a study on sodium hexadecyl sulfate (SHS) adsorption on thermally graphitized carbon black at pH 6.5. bme.hu

On surfaces carrying a charge opposite to that of the surfactant head group (e.g., a positively charged mineral oxide surface), the adsorption mechanism of anionic surfactants like this compound is more complex. d-nb.info

Electrostatic Adsorption: At very low concentrations, individual hexadecyl sulfate anions adsorb primarily due to electrostatic attraction between their negative sulfate heads and the positive surface sites. d-nb.info

Hemimicelle Formation: As the surfactant concentration increases, a critical point is reached where it becomes favorable for the adsorbed surfactant tails to associate with each other through hydrophobic interactions. This leads to the formation of monolayer clusters known as hemimicelles . d-nb.infocore.ac.uk In a hemimicelle, the surfactant head groups are close to the solid surface, and the hydrophobic tails are oriented toward the aqueous phase, significantly increasing the hydrophobicity of the surface. d-nb.info

Admicelle Formation: With a further increase in concentration, a second layer of surfactant molecules can adsorb onto the hemimicelles, with their hydrophobic tails interdigitating with the tails of the first layer. d-nb.infowku.edu This bilayer structure is called an admicelle . core.ac.uk The surface of an admicelle is hydrophilic, as the head groups of the second layer are oriented towards the bulk solution. researchgate.net The formation of admicelles can lead to a reversal of the surface's original charge from positive to negative. d-nb.info These surface aggregates form at surfactant concentrations below the critical micelle concentration (CMC) in the bulk solution. core.ac.uk

Role in Emulsion and Dispersion Stabilization Research

This compound's ability to adsorb at interfaces makes it effective in the stabilization of multiphase systems like emulsions (liquid-liquid dispersions) and solid-in-liquid dispersions.

In emulsion stabilization , the surfactant forms a protective film around the dispersed droplets (e.g., oil in water), which prevents them from coalescing. dsm.comcore.ac.uk Research on the closely related sodium hexadecyl sulfate (SHS) has demonstrated its effectiveness in stabilizing oil-in-water (O/W) emulsions, particularly in combination with a long-chain alcohol like hexadecanol (B772). researchgate.net One study found that the stability of a dodecane-in-water emulsion was significantly enhanced when the adsorbed SHS-hexadecanol film at the oil-water interface underwent a phase transition to a "surface frozen" or solid-like state. researchgate.net Emulsions prepared under conditions that favored this solid monolayer were substantially more stable against phase separation compared to those where the interfacial film was in a liquid state. researchgate.net

Table 2: Emulsion Stability as a Function of Interfacial Phase for Sodium Hexadecyl Sulfate (SHS) / Hexadecanol System

Preparation TemperatureState of Interfacial FilmEmulsion Stability (Volume after 24h)Observation
25°CSurface Solid PhaseMore StableMinimal phase separation observed.
39°CSurface Liquid PhaseLess StableSignificant phase separation observed.

Data derived from stability tests on dodecane-in-water emulsions stabilized by a mixed Sodium Hexadecyl Sulfate (SHS) and Hexadecanol (C16OH) system. researchgate.net

In dispersion stabilization , the adsorption of hexadecyl sulfate onto the surface of solid particles can prevent them from aggregating and settling. mdpi.com For metal oxide nanoparticles in water, the adsorption of anionic hexadecylsulfate increases the magnitude of the negative surface charge (zeta potential). mdpi.com This enhances electrostatic repulsion between the particles, leading to a stable, well-dispersed system. mdpi.com The effectiveness of stabilization is directly correlated with the absolute value of the zeta potential; higher magnitudes generally result in smaller aggregate sizes and more stable dispersions. mdpi.com

Advanced Spectroscopic and Scattering Characterization Methodologies

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Hydrodynamic Diameter

Dynamic Light Scattering (DLS), also known as quasi-elastic light scattering spectroscopy, is a non-invasive technique used to determine the size distribution profile of small particles in suspension. For potassium hexadecyl sulfate (B86663) solutions above its critical micelle concentration (CMC), DLS is employed to measure the hydrodynamic diameter of the resulting micelles. The technique analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the aggregates.

The diffusion coefficient of the micelles is calculated from these fluctuations, and subsequently, the hydrodynamic radius is determined via the Stokes-Einstein equation. DLS measurements have shown that for ionic surfactants like potassium hexadecyl sulfate, the hydrodynamic diameter of micelles can be influenced by factors such as concentration and the presence of salts. For instance, the addition of salts like sodium chloride can lead to an increase in the hydrodynamic diameter of anionic surfactant micelles. rug.nlacs.org It's important to note that DLS measures the apparent size, and factors like inter-micellar interactions can influence the results. rsc.org

Table 1: Representative DLS Data for Anionic Surfactant Micelles This table is illustrative and provides typical data ranges observed for similar anionic surfactants.

Surfactant SystemHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference
Anionic Surfactant in Water~1-5< 0.2 rug.nlacs.org
Anionic Surfactant with added SaltIncreases with salt concentrationVariable rug.nlacs.org

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for Micellar Shape and Aggregation Number

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for determining the size, shape, and internal structure of micelles in solution. wikipedia.org These methods provide information on a length scale of approximately 1 to 100 nm. kemdikbud.go.id

SANS utilizes the scattering of neutrons by the atomic nuclei in the sample. By using deuterated solvents (like D₂O), the scattering contrast between the hydrocarbon core of the this compound micelles and the solvent can be enhanced, making the core effectively "visible" to the neutrons. kemdikbud.go.idnist.gov This allows for the determination of the micelle's core dimensions and shape (e.g., spherical, ellipsoidal, or rod-like). kemdikbud.go.idresearchgate.net The aggregation number, which is the average number of surfactant molecules in a micelle, can also be derived from SANS data analysis. kemdikbud.go.id Studies on similar anionic surfactants have shown that with increasing concentration or the addition of salt, micelles can transition from a spherical to an ellipsoidal or rod-like shape. kemdikbud.go.id

SAXS works on a similar principle but uses X-rays, which are scattered by the electrons in the sample. SAXS is sensitive to the electron density differences between the micelle and the solvent. uni-saarland.de By fitting the scattering data to theoretical models, parameters such as the micelle's radius of gyration, shape, and aggregation number can be obtained. uni-saarland.deacs.org For ionic surfactants, SAXS data is often analyzed using a two-component ellipsoid model, which considers a dense outer shell of head groups and a less dense hydrophobic core. acs.org

Table 2: Micellar Parameters of a Similar Anionic Surfactant (SDS) Determined by SANS Data for Sodium Dodecyl Sulfate (SDS) is presented as a proxy for this compound due to structural similarity.

Concentration (M)Micellar ShapeMajor Axis (Å)Aggregation Number (N)Reference
0.3 (pure)Ellipsoidal29.886 kemdikbud.go.id

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Dynamics and Solubilization Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the dynamic aspects of micellar systems and the location of solubilized molecules within the aggregates. researchgate.net Different NMR techniques can provide information on the mobility of the surfactant molecules, the extent of counter-ion binding, and the environment within the micelle. acs.orgnih.gov

By analyzing the chemical shifts and relaxation times of the nuclei (e.g., ¹H, ¹³C) in the this compound molecule, one can probe the changes in the local environment upon micellization. For instance, the restriction of motion of the alkyl chains upon aggregation can be observed. researchgate.net NMR can also be used to study the dynamics of the selectivity filter in potassium channels, which has relevance to the interaction of potassium ions with biological systems. nih.gov Furthermore, NMR methods can determine the molecular size of aggregates through diffusion measurements. researchgate.net

Electron Microscopy Techniques for Direct Visualization of Aggregates and Films

Electron microscopy offers direct visualization of the morphology of surfactant aggregates and adsorbed films, providing a powerful complement to scattering techniques.

Cryo-TEM allows for the direct imaging of micellar structures in their native, solution state. nih.gov The sample is rapidly frozen in a thin film of vitrified ice, preserving the morphology of the aggregates without the artifacts associated with drying or staining. rug.nlresearchgate.net This technique is particularly valuable for observing the shape of micelles, such as spherical, worm-like, or vesicular structures. researchgate.net For anionic surfactants, cryo-TEM has been used to visualize the transition from vesicles to micelles upon interaction with other molecules. rug.nl It can reveal the coexistence of different morphologies within the same solution. researchgate.net

Scanning Electron Microscopy (SEM) is used to characterize the surface morphology and texture of materials. longdom.orgnih.gov In the context of this compound, SEM can be employed to study the structure of films formed by the surfactant on various substrates. longdom.org For instance, the adsorption of a similar surfactant, sodium dodecyl sulfate (SDS), on different biosorbents has been studied using SEM, revealing changes in the surface texture and morphology after adsorption. longdom.org High-resolution SEM can provide detailed images of the surface structure of biological samples that have interacted with surfactants. nih.govresearchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the structure of adsorbed surfactant layers at the solid-liquid interface. researchgate.net AFM can operate in liquid environments, making it ideal for studying the in-situ adsorption of this compound on various surfaces. It can visualize the formation of surfactant aggregates, from patches at concentrations below the CMC to full coverage near and above the CMC. acs.org

Furthermore, by measuring the force between the AFM tip and the surface, information about the surface charge distribution and the thickness of the adsorbed layer can be obtained. researchgate.netutexas.edu This is particularly relevant for understanding the interaction of ionic surfactants with charged surfaces. utexas.edu

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Conformational Studies of Alkyl Chains in Aggregates

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-invasive tool for probing the molecular structure and conformational order of surfactant alkyl chains within aggregated systems. These methods are highly sensitive to the local environment and geometry of molecular bonds, making them ideal for distinguishing between different conformational states, primarily the ordered trans and the disordered gauche conformations of the methylene (B1212753) (-CH₂-) groups that constitute the hydrocarbon tail of this compound.

The conformational state of the alkyl chains is a critical determinant of the physicochemical properties of surfactant aggregates, such as micelles or bilayers. A higher proportion of trans conformers corresponds to a more ordered, crystalline-like, or "stiffer" chain, whereas an increase in gauche conformers leads to a more disordered, liquid-like, and flexible chain.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The frequencies of these absorptions are characteristic of specific bonds and functional groups. For the hexadecyl chain of this compound, the most informative spectral region for conformational analysis is the C-H stretching region (2800–3000 cm⁻¹).

Detailed research findings indicate that the precise frequencies of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) methylene stretching vibrations are particularly sensitive to the conformational order. acs.org In a highly ordered, all-trans alkyl chain, these bands appear at lower frequencies (approximately 2850 cm⁻¹ for νs(CH₂) and 2917-2920 cm⁻¹ for νas(CH₂)). acs.orgnih.govcetjournal.it The introduction of gauche defects along the chain disrupts the packing efficiency and leads to a shift of these bands to higher wavenumbers, indicative of a more disordered state. nih.gov

Studies on alkali hexadecyl sulfates have provided specific assignments for these vibrational modes. cdnsciencepub.com Furthermore, the C-S stretching vibration, located near the polar head group, and the S=O stretching modes of the sulfate headgroup can also provide information about the intermolecular interactions and packing within the aggregate structure. acs.orgcdnsciencepub.com

Interactive Data Table: FTIR Vibrational Frequencies for Alkyl Chain Conformational Analysis Below is a table summarizing the key FTIR bands used to assess the conformational order of the hexadecyl chain in this compound aggregates.

Raman Spectroscopy

Two regions in the Raman spectrum are particularly diagnostic for the conformation of the hexadecyl chain:

Skeletal Optical Modes (1000–1150 cm⁻¹): This region contains C-C stretching vibrations. Intense and sharp peaks around 1062 cm⁻¹ and 1130 cm⁻¹ are characteristic of long segments of the alkyl chain existing in the all-trans conformation. researchgate.net Conversely, a broad band appearing around 1080-1090 cm⁻¹ is a well-established marker for the presence of gauche conformers. researchgate.net The intensity ratio of the trans peak (e.g., I₁₁₃₀) to the gauche peak (e.g., I₁₀₉₀) is frequently used to quantify the degree of conformational order.

Longitudinal Acoustical Mode (LAM): Also known as the "accordion mode," this low-frequency vibration (typically < 500 cm⁻¹) corresponds to a symmetric, in-phase expansion and contraction along the entire length of the all-trans carbon chain. columbia.edu The frequency of the LAM is inversely proportional to the length of the continuous all-trans segment. Its presence is a definitive indicator of a highly ordered, extended chain conformation. The disappearance or broadening of this mode signifies chain melting or the introduction of conformational defects.

Interactive Data Table: Raman Vibrational Frequencies for Alkyl Chain Conformational Analysis The table below details the characteristic Raman bands used for the conformational study of this compound alkyl chains.

Theoretical and Computational Modeling of Potassium Hexadecyl Sulfate Systems

Molecular Dynamics (MD) Simulations of Self-Assembly and Micellar Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous self-assembly of potassium hexadecyl sulfate (B86663) into micelles and for studying the dynamics of these aggregates. By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of molecular motion over time.

Atomistic MD simulations, where every atom is explicitly represented, offer a high-fidelity view of the self-assembly process. Starting from a random distribution of surfactant monomers and counterions in a water box, these simulations can capture the entire pathway of micelle formation. This includes the initial aggregation of hydrophobic hexadecyl chains to minimize contact with water, followed by the arrangement of the polar sulfate head groups at the micelle-water interface. The dynamics within an established micelle, such as the exchange of individual surfactant molecules with the surrounding solution (monomer exchange), shape transformations, and fragmentation or coalescence of micelles, can also be observed. rsc.org For long-chain surfactants like potassium hexadecyl sulfate, these simulations reveal the formation of various aggregate shapes, including spherical and cylindrical micelles. amazonaws.com

Key research findings from MD simulations on analogous alkyl sulfate systems include:

Mechanism of Formation: The self-assembly process is often interpreted through classical nucleation theory, where initial small aggregates of surfactant molecules act as nuclei for the growth of larger micelles. rsc.org

Micellar Structure: Simulations provide detailed structural information, such as the radial density profiles of different parts of the surfactant (hydrophobic tail, hydrophilic head) and the distribution of counterions (K+) and water molecules around the micelle. amazonaws.com The core of the micelle is predominantly composed of the disordered hexadecyl chains, while the sulfate head groups are hydrated at the surface.

Counterion Binding: MD simulations show that a significant fraction of the potassium counterions are closely associated with the negatively charged sulfate head groups at the micelle surface, which helps to screen electrostatic repulsion and stabilize the aggregate.

Table 1: Representative Parameters for MD Simulation of an Alkyl Sulfate System
ParameterTypical Value/MethodPurpose
Ensemble NPT (Isothermal-Isobaric)Simulates constant temperature and pressure, mimicking laboratory conditions.
Temperature 298 K (25 °C)Represents room temperature conditions.
Pressure 1 barRepresents standard atmospheric pressure.
Force Field CHARMM36, GROMOS, OPLS-AADefines the potential energy function for all atoms and their interactions.
Water Model TIP3P, SPC/EExplicitly models water molecules, which is crucial for the hydrophobic effect.
Time Step 1-2 femtoseconds (fs)The interval for integrating the equations of motion.
Simulation Duration Nanoseconds (ns) to Microseconds (µs)The total time simulated, which needs to be long enough to observe self-assembly.
Electrostatics Particle Mesh Ewald (PME)An efficient method for calculating long-range electrostatic interactions.

Density Functional Theory (DFT) Calculations for Monomer Interactions and Electrostatic Potentials

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for studying the intrinsic properties of a single this compound monomer and its interactions with its immediate environment, such as water molecules or other monomers.

DFT calculations can accurately predict the optimized geometry of the hexadecyl sulfate anion, detailing bond lengths, angles, and conformational preferences of the alkyl chain. One key application is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution around the molecule, identifying electron-rich and electron-deficient regions. For the hexadecyl sulfate anion, the MEP shows a high negative potential localized around the sulfate head group, which is the primary site for electrostatic interactions with potassium ions and the positive dipoles of water molecules.

Further insights from DFT studies on alkyl sulfates include:

Hydration Shell: DFT can be used to study the interaction between a surfactant's hydrophilic head group and a small number of explicit water molecules. tandfonline.com These calculations reveal the formation of a stable hydration shell, with strong hydrogen bonds forming between the sulfate oxygens and water. tandfonline.comresearchgate.net Studies have shown that for alkyl sulfates, a stable hydrate (B1144303) can form with six water molecules around the head group. tandfonline.com

Monomer-Monomer Interaction: By calculating the interaction energy between two monomers at various orientations and distances, DFT can elucidate the forces driving the initial stages of aggregation. These calculations separate the contributions of electrostatic, induction, and dispersion forces.

Electronic Properties: DFT is used to determine frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. aljest.netaljest.net

Table 2: Calculated Electronic Properties of Anionic Surfactants from DFT (B3LYP/6-311G(d,p) level)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Sodium Dodecyl Sulfate (SDS)-6.733-1.7105.023
Dodecyl Sulfonic Acid (DSA)-6.991-1.8295.162
Sodium Dodecyl Benzene Sulfonate (SDBS)-7.456-2.0445.412
Data is for analogous anionic surfactants to illustrate typical values obtained from DFT calculations. aljest.net

Coarse-Grained Models for Mesoscale Simulations of Large Aggregate Systems

While all-atom MD simulations provide great detail, their computational cost limits them to relatively small systems and short timescales. To study larger systems, such as the formation of multiple micelles or the interaction of surfactants with large surfaces, coarse-grained (CG) models are employed.

In the coarse-graining approach, groups of atoms are represented as single interaction sites or "beads." mdpi.com For this compound, the long alkyl tail might be represented by four or five hydrophobic beads, while the sulfate head group and the potassium ion are represented by separate, charged beads. This reduction in the number of particles allows for simulations that span much larger length and time scales (micrometers and milliseconds).

Popular coarse-grained force fields include:

Martini Force Field: A widely used CG model where, typically, four heavy atoms are mapped to a single bead. It has been successfully applied to simulate the self-assembly of a wide range of surfactants. magtech.com.cn

Shinoda-DeVane-Klein (SDK) Models: These models are specifically developed for surfactants and lipids and provide a good balance between accuracy and computational efficiency.

Dissipative Particle Dynamics (DPD): This is another mesoscale simulation technique that uses soft, repulsive potentials between beads, allowing for even larger time steps. It is particularly well-suited for studying the phase behavior and hydrodynamics of complex fluids. mdpi.com

CG simulations are instrumental in predicting the phase behavior of surfactant solutions, mapping out how aggregate morphology (e.g., spherical micelles, worm-like micelles, bilayers) changes with concentration and temperature. imperial.ac.uk

Statistical Mechanical Approaches to Surfactant Solution Thermodynamics

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, obtained from simulations or experiments, to the macroscopic thermodynamic properties of the surfactant solution. These approaches are crucial for understanding and predicting phenomena like the critical micelle concentration (CMC), micelle size distribution, and phase diagrams.

Thermodynamic models for surfactant solutions often treat micelle formation as a phase separation process. The pseudo-phase separation model , for instance, assumes that at the CMC, a new "micellar phase" appears in equilibrium with the surfactant monomers in the aqueous phase.

Another key concept is the hydrophobic effect , which is the primary driving force for the self-assembly of this compound. Statistical mechanics describes this effect in terms of the unfavorable decrease in entropy when nonpolar alkyl chains are solvated by water, which forces them to aggregate.

Key thermodynamic properties and their modeling include:

Critical Micelle Concentration (CMC): This is the concentration at which micelles begin to form in significant numbers. Thermodynamic models relate the CMC to the standard free energy of micellization (ΔG°mic), which has contributions from the transfer of the hydrophobic tail from water to the micelle core, the electrostatic interactions between head groups, and the binding of counterions.

Solubility and the Krafft Point: The solubility of ionic surfactants like this compound increases dramatically above a certain temperature, known as the Krafft point. Below this temperature, the solubility of the monomer is too low to reach the CMC. Thermodynamic models are used to predict the dissolution equilibrium and its temperature dependence. researchgate.net

Development and Validation of All-Atom Potential Models for Alkyl Sulfates

The accuracy of all-atom MD simulations depends critically on the quality of the underlying potential model, or force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms as a function of their coordinates. For this compound, this includes parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The development of a reliable force field for a new molecule involves several steps:

Parameter Assignment: Initial parameters are often taken from existing force fields for similar chemical groups (e.g., alkanes for the hexadecyl tail, and existing sulfate parameters).

Quantum Mechanical (QM) Calculations: DFT or other high-level QM methods are used to calculate properties of the molecule or its fragments, such as conformational energies and charge distributions. These results are then used to refine the force field parameters, particularly the partial atomic charges and torsional parameters.

Validation against Experimental Data: The force field is tested by running simulations and comparing the results to known experimental data. For surfactants, key validation targets include the density of the pure liquid, the heat of vaporization, the surface tension of aqueous solutions, and the CMC. psgraw.com

For alkyl sulfates like sodium dodecyl sulfate (SDS), extensive work has been done to develop and validate force fields such as GROMOS, CHARMM36, and OPLS-AA. nih.gov Studies have shown that subtle differences in the Lennard-Jones parameters for the counterion (e.g., Na+ or K+) and the sulfate oxygen atoms can have a significant impact on the simulated micellar structure and dynamics. nih.gov Therefore, careful parameterization and validation are essential for obtaining physically realistic simulation results for this compound.

Applications in Materials Science and Nanotechnology Research

Role as a Structure-Directing Agent and Template for Mesoporous Materials Synthesis

In the synthesis of mesoporous materials, particularly mesoporous silica (B1680970), surfactants play a crucial role as structure-directing agents (SDAs). mdpi.com These surfactants form micelles in solution, which act as templates around which inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS), hydrolyze and condense to form a solid framework. mdpi.comnih.gov While cationic surfactants like cetyltrimethylammonium bromide (CTAB) are commonly used, anionic surfactants such as potassium hexadecyl sulfate (B86663) can also be employed in this templating process. researchgate.net

The mechanism involves the self-assembly of potassium hexadecyl sulfate molecules into spherical or cylindrical micelles in an aqueous solution. The hydrophobic hexadecyl tails aggregate to form the core of the micelle, while the negatively charged sulfate head groups are exposed to the aqueous phase. Positively charged inorganic silica precursors or mediating cations are then attracted to the anionic surface of the micelles through electrostatic interactions. As the silica precursors polymerize, they form a solid network that conforms to the shape of the micellar template. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous material with a regular arrangement of mesopores. The size and shape of these pores can be influenced by the choice of surfactant and the synthesis conditions. nih.gov

Use in Emulsion Polymerization for Controlled Nanoparticle Synthesis

Emulsion polymerization is a widely used technique for the synthesis of polymer nanoparticles, and surfactants are a key component in this process. rsc.org this compound, as an anionic surfactant, is effective in stabilizing the monomer droplets and the resulting polymer particles in the aqueous phase. pcimag.com The primary role of the surfactant is to lower the interfacial tension, which facilitates the emulsification of the monomer and the formation of a stable colloidal dispersion of polymer nanoparticles. pcimag.com

The long C16 alkyl chain of this compound makes it a highly efficient surfactant for this application. A longer alkyl chain increases the hydrophobicity of the surfactant, leading to a lower critical micelle concentration (CMC) and a greater capacity to solubilize the monomer within the micelles. pcimag.com This efficiency in micelle formation directly impacts the particle size of the synthesized polymer latex; surfactants with longer chains, like hexadecyl sulfate, tend to produce smaller and more stable nanoparticles. pcimag.com The negatively charged sulfate head groups of the this compound molecules adsorb onto the surface of the growing polymer particles, providing electrostatic stabilization that prevents particle agglomeration. rsc.org

Below is a table illustrating the general trend of how alkyl chain length affects key parameters in emulsion polymerization.

Surfactant PropertyEffect of Increasing Alkyl Chain Length (e.g., from C12 to C16)Impact on Emulsion Polymerization
Critical Micelle Concentration (CMC)DecreasesMore efficient micelle formation at lower concentrations.
Monomer SolubilizationIncreasesEnhanced capacity to host monomer molecules within micelles.
Resulting Particle SizeDecreasesFormation of smaller, more numerous polymer nanoparticles.
Latex StabilityIncreasesImproved stability of the final polymer dispersion.
Table 1: Influence of Alkyl Chain Length of Alkyl Sulfate Surfactants on Emulsion Polymerization Parameters. pcimag.com

Stabilization of Colloidal Dispersions in Advanced Materials Development

The stability of colloidal dispersions is crucial for the development and application of many advanced materials, including ceramics, coatings, and nanocomposites. researchgate.net this compound can act as an effective stabilizer for these dispersions. Its primary mechanism of stabilization is through electrostatic repulsion. youtube.com

When this compound is added to a dispersion, the hydrophobic hexadecyl tails adsorb onto the surface of the dispersed particles, while the anionic sulfate head groups extend into the surrounding liquid medium. This creates a net negative charge on the surface of the particles. The electrostatic repulsion between these similarly charged particles prevents them from approaching each other and aggregating, thus maintaining a stable dispersion. youtube.com

In some systems, a combination of electrostatic and steric stabilization can be achieved, particularly when used in conjunction with non-ionic surfactants or polymers. The combination often provides enhanced stability, especially under conditions of high ionic strength or temperature fluctuations. windows.net The effectiveness of this compound as a stabilizer depends on factors such as the nature of the dispersed particles, the pH of the medium, and the presence of other electrolytes.

Interfacial Engineering in Composites and Coatings Research

For instance, in a polymer composite containing inorganic fillers, the compatibility between the hydrophilic filler and the hydrophobic polymer matrix is often poor. This can lead to weak adhesion, poor dispersion of the filler, and ultimately, inferior mechanical properties. This compound can be used to treat the surface of the filler particles. The hydrophobic tail of the surfactant adsorbs onto the filler surface, effectively changing its surface character from hydrophilic to more hydrophobic. This surface modification improves the wetting and adhesion between the filler and the polymer matrix, leading to better dispersion and enhanced mechanical strength of the composite.

Similarly, in coating formulations, surfactants are used to control properties such as wetting, adhesion, and leveling. By reducing the surface tension, this compound can improve the ability of a coating to spread evenly over a substrate. It can also promote adhesion by modifying the interfacial energy between the coating and the substrate.

Adsorption on Carbon Nanomaterials for Interfacial Property Modulation

Carbon nanomaterials, such as carbon nanotubes (CNTs), possess exceptional mechanical and electrical properties, but their strong van der Waals interactions cause them to bundle together, making them difficult to disperse in aqueous and organic solvents. nih.govuobasrah.edu.iq Non-covalent functionalization using surfactants is a common strategy to overcome this challenge. nih.gov this compound can be effectively used for this purpose.

The adsorption of this compound onto the surface of carbon nanotubes is driven by hydrophobic interactions between the hexadecyl alkyl chain and the graphitic surface of the CNTs. nih.gov The surfactant molecules arrange themselves on the nanotube surface with their hydrophobic tails in contact with the CNT and their hydrophilic sulfate head groups oriented towards the aqueous phase. This adsorbed layer serves two main functions:

Improved Dispersion: The outward-facing anionic sulfate groups impart a negative charge to the surface of the nanotubes. The resulting electrostatic repulsion between the nanotubes overcomes the van der Waals attraction, leading to the exfoliation of CNT bundles and a stable dispersion of individual nanotubes in water. nih.gov

Interfacial Property Modulation: The adsorbed surfactant layer modifies the surface properties of the CNTs, which can be beneficial for various applications. For example, it can influence the interaction of the CNTs with other molecules, such as polymers in a composite or biological molecules in a sensor. This modulation of interfacial properties is crucial for integrating carbon nanomaterials into functional devices. researchgate.net

The interaction between this compound and carbon nanomaterials can be summarized in the following table.

Aspect of InteractionDescriptionConsequence
Driving ForceHydrophobic interaction between the C16 alkyl chain and the carbon nanomaterial surface.Strong adsorption of the surfactant onto the nanomaterial.
MechanismNon-covalent functionalization; formation of a surfactant layer with hydrophilic heads facing outwards.Preservation of the intrinsic electronic and structural properties of the carbon nanomaterial.
Effect on DispersionElectrostatic repulsion between the anionic sulfate head groups.Exfoliation of bundles and stabilization of individual nanomaterials in aqueous solution.
Interfacial ModulationCreation of a new interface with altered charge and hydrophilicity.Control over interactions with the surrounding matrix or medium.
Table 2: Summary of this compound Interaction with Carbon Nanomaterials. nih.gov

Environmental Fate and Mechanistic Degradation Research

Biodegradation Pathways of Alkyl Sulfates in Aquatic and Soil Systems

The biodegradability of alkyl sulfates is well-established, with linear primary alkyl sulfates being readily degraded under both laboratory and field conditions. cleaninginstitute.orgnih.gov The length of the alkyl chain is a significant factor, with longer chains sometimes exhibiting slower degradation rates.

Under aerobic conditions, the biodegradation of potassium hexadecyl sulfate (B86663) is initiated by microbial enzymes. The typical pathway involves two key steps: the cleavage of the sulfate ester and the oxidation of the long alkyl chain.

The initial attack often involves an alkylsulfatase enzyme , which catalyzes the hydrolysis of the sulfate ester bond, releasing inorganic sulfate and the corresponding long-chain alcohol, 1-hexadecanol (B1195841). oup.comethz.ch This step is crucial as it removes the polar head group, rendering the hydrophobic alkyl chain more accessible to further degradation.

Following the release of 1-hexadecanol, the degradation proceeds via pathways similar to those for fatty alcohols and alkanes. hibiscuspublisher.com The long alkyl chain is typically oxidized through a process of ω-oxidation followed by β-oxidation . hibiscuspublisher.com In ω-oxidation, the terminal methyl group of the alkyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (hexadecanoic acid). Subsequently, the fatty acid enters the β-oxidation pathway, where it is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. nih.gov

Table 1: Key Steps in the Aerobic Degradation of Potassium Hexadecyl Sulfate

StepProcessKey Enzymes (Examples)Intermediate ProductsFinal Products
1Hydrolysis of Sulfate EsterAlkylsulfatase1-Hexadecanol, Sulfate-
2Oxidation of Alkyl ChainAlcohol Dehydrogenase, Aldehyde DehydrogenaseHexadecanoic AcidAcetyl-CoA
3MineralizationEnzymes of the Citric Acid Cycle and Oxidative Phosphorylation-Carbon Dioxide, Water, Biomass

This table is a generalized representation based on known pathways for long-chain alkyl sulfates.

In anoxic environments, such as sediments and some wastewater treatment systems, the degradation of this compound can occur through anaerobic pathways, often mediated by sulfate-reducing bacteria (SRB) . acs.org These bacteria utilize sulfate as a terminal electron acceptor for the oxidation of organic compounds. nih.gov

The anaerobic degradation of long-chain n-alkanes, which can be considered analogous to the alkyl chain of hexadecyl sulfate, has been shown to proceed under sulfate-reducing conditions. acs.org One proposed initial mechanism for alkane activation under anaerobic conditions is the addition of fumarate (B1241708) to the sub-terminal carbon of the alkyl chain. This is then followed by a series of reactions including carbon skeleton rearrangement and β-oxidation. researchgate.net

For this compound, it is hypothesized that after the initial enzymatic cleavage of the sulfate group, the resulting hexadecanol (B772) or its oxidized form, hexadecanoic acid, can be utilized by SRB. The long-chain fatty acid would then be degraded via the β-oxidation pathway, with the electrons generated being transferred to sulfate, ultimately producing hydrogen sulfide. acs.org The complete mineralization of long-chain alkanes to CO2 has been observed in sulfate-reducing environments. acs.org

Table 2: Proposed Steps in the Anaerobic Degradation of this compound by Sulfate-Reducing Bacteria

StepProcessKey Microbial GroupIntermediate ProductsFinal Products
1Hydrolysis of Sulfate EsterAnaerobic Sulfatases1-Hexadecanol, Sulfate-
2Activation and Oxidation of Alkyl ChainSulfate-Reducing BacteriaLong-chain fatty acids (e.g., Hexadecanoic acid), Acetyl-CoACarbon Dioxide, Hydrogen Sulfide, Biomass

This table is based on inferred pathways from studies on analogous long-chain alkanes and other anionic surfactants under sulfate-reducing conditions.

Enzymatic Degradation Mechanisms in Model Microorganisms

The key enzymes initiating the biodegradation of alkyl sulfates are sulfatases (also known as alkylsulfatases or sulfate ester hydrolases). oup.comethz.ch These enzymes belong to a large and diverse family of hydrolases that catalyze the cleavage of sulfate esters. nih.gov

Research on model organisms, primarily bacteria, has elucidated the mechanism of these enzymes. Many sulfatases contain a unique post-translationally modified amino acid at their active site, Cα-formylglycine (FGly). nih.gov The catalytic mechanism involves a nucleophilic attack by the hydrated form of this FGly residue on the sulfur atom of the sulfate ester. nih.govresearchgate.net This leads to the formation of a covalent enzyme-sulfate intermediate and the release of the alcohol (in this case, 1-hexadecanol). researchgate.net The intermediate then hydrolyzes to regenerate the active site and release the sulfate ion. researchgate.net

Studies on bacteria like Pseudomonas species have identified specific alkylsulfatases that are induced in the presence of alkyl sulfates. nih.gov Some of these enzymes exhibit specificity towards the length of the alkyl chain. nih.gov For instance, some sulfatases are more active on short-chain alkyl sulfates, while others can hydrolyze longer-chain variants. nih.gov The expression of these enzymes is often regulated by the availability of sulfur in the environment; when inorganic sulfate is limited, bacteria may induce the production of sulfatases to utilize organosulfur compounds as a sulfur source. ethz.ch

Environmental Partitioning and Transport Models for Anionic Surfactants

The environmental distribution of this compound is governed by its partitioning behavior between water, soil/sediment, and air. Due to its surfactant nature, it will preferentially accumulate at interfaces.

Partitioning: The octanol-water partition coefficient (Kow) is a key parameter used in environmental models to predict the distribution of a chemical. For ionic compounds like this compound, the partitioning behavior is more complex than for neutral organics. The long C16 alkyl chain imparts significant hydrophobicity, suggesting a tendency to partition from the aqueous phase to organic matter in soil and sediment, as well as to lipids in organisms. However, the highly polar sulfate headgroup ensures some degree of water solubility.

Models for anionic surfactants often consider their tendency to adsorb to solids rather than simple partitioning into an organic phase. nih.gov The partitioning of anionic surfactants is highly dependent on the characteristics of the environmental matrix. nih.gov

Transport: In aquatic systems, this compound will be transported primarily in the dissolved phase, although a fraction may be associated with suspended particulate matter. nih.gov Its transport in soil will be influenced by its adsorption characteristics. Strong adsorption will retard its movement through the soil column, reducing the likelihood of it reaching groundwater. Conversely, in soils with low adsorption capacity, it may be more mobile.

Several environmental fate models, such as EPANET-C, can be adapted to simulate the transport and fate of contaminants in distribution systems, and similar principles can be applied to natural systems. mdpi.com These models typically incorporate parameters for advection, dispersion, and degradation (both biotic and abiotic). For anionic surfactants, these models would need to account for their specific adsorption behavior and biodegradation kinetics.

Analytical Methodologies for Research Quantification and Characterization

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Complex Research Samples

Chromatographic methods are central to the separation and quantification of potassium hexadecyl sulfate (B86663) from related substances and complex matrices. High-performance liquid chromatography and gas chromatography are the principal techniques employed for these purposes.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like potassium hexadecyl sulfate. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of long-chain alkyl sulfates, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile or methanol. The retention of this compound is primarily governed by the hydrophobic interactions between its C16 alkyl chain and the stationary phase.

Detection of this compound, which lacks a strong UV chromophore, can be achieved using universal detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD). Alternatively, suppressed conductivity detection can be utilized for sensitive and selective analysis of this ionic surfactant. Ion-pairing chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the sulfate, can also be used to enhance retention and separation on reversed-phase columns.

A typical HPLC method for the analysis of a mixture of alkyl sulfates, including hexadecyl sulfate, is summarized in the table below.

Table 1: Illustrative HPLC Parameters for Alkyl Sulfate Analysis
ParameterCondition
ColumnAcclaim PA2
Mobile PhaseAcetonitrile/Ammonium (B1175870) Acetate (B1210297) Buffer Gradient
Flow Rate1.0 mL/min
DetectorSuppressed Conductivity
Injection Volume25 µL

Under such conditions, a mixture of alkyl sulfates would be separated based on their chain length, with hexadecyl sulfate showing a characteristic retention time. The purity of a this compound sample can be assessed by the presence of other peaks corresponding to different alkyl chain lengths (e.g., C14, C18).

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. As this compound is a salt and thus non-volatile, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative.

A common approach for the analysis of alkyl sulfates is to first hydrolyze the sulfate ester bond to yield the corresponding long-chain alcohol, in this case, 1-hexadecanol (B1195841). The hydrolysis can be achieved by heating the sample in an acidic solution. The resulting 1-hexadecanol can then be extracted and derivatized to a more volatile species, such as a trimethylsilyl (TMS) ether or a trifluoroacetyl (TFA) ester.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. This method is particularly useful for determining the alkyl chain length distribution in a sample of this compound.

Table 2: General GC-MS Parameters for Derivatized Hexadecanol (B772)
ParameterCondition
Derivatization ReagentN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
ColumnDB-5ms or equivalent
Carrier GasHelium
Temperature ProgramInitial temperature of 150°C, ramped to 250°C
DetectorMass Spectrometer (MS)

Mass Spectrometry (MS) Approaches for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of molecules and the identification of impurities. When coupled with a separation technique like LC or GC, it provides a powerful platform for the analysis of complex mixtures.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that allows the intact molecule to be introduced into the mass spectrometer. In the negative ion mode, the deprotonated molecule [M-K]⁻ would be observed, providing confirmation of the molecular weight.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For hexadecyl sulfate, a prominent fragment ion would be the bisulfate anion (HSO₄⁻) at m/z 97. Other fragments corresponding to the cleavage of the alkyl chain can also be observed, providing further structural information.

LC-MS is particularly valuable for impurity profiling. It can detect and identify related substances such as other alkyl sulfates with different chain lengths, unreacted hexadecanol, and inorganic sulfate. The high sensitivity and specificity of MS allow for the detection of trace-level impurities.

Table 3: Expected Ions in ESI-MS of this compound
Ionm/z (Negative Mode)Description
[M-K]⁻321.2Deprotonated molecular ion
[HSO₄]⁻97.0Bisulfate fragment ion

Capillary Electrophoresis (CE) for Ionic Surfactant Analysis in Research Contexts

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of ionic species. In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field.

For the analysis of this compound, capillary zone electrophoresis (CZE) can be employed. The anionic hexadecyl sulfate would migrate towards the anode. Detection is typically achieved by indirect UV absorbance, where a chromophore is added to the background electrolyte, and the analyte is detected as a negative peak.

Interestingly, sodium hexadecyl sulfate (SHS), a close analog of this compound, has been used as a component of the running buffer in capillary gel electrophoresis for the purity determination of therapeutic proteins. nih.govacs.org In this application, the long alkyl chain of SHS was found to improve the peak resolution and plate count compared to the more commonly used sodium dodecyl sulfate (SDS). nih.govacs.org This demonstrates the utility of hexadecyl sulfate in CE-based methods.

Table 4: Comparison of Detergents in Capillary Electrophoresis for Protein Analysis
DetergentRelative Peak Resolution ImprovementRelative Plate Count Improvement
Sodium Dodecyl Sulfate (SDS)1x1x
Sodium Hexadecyl Sulfate (SHS)3x8x
Data adapted from a study on therapeutic protein characterization. nih.govacs.org

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectrophotometric and spectrofluorimetric methods are often used for the quantitative analysis of anionic surfactants due to their simplicity, speed, and sensitivity. These methods typically involve the formation of a complex between the anionic surfactant and a cationic dye, which can then be measured.

A widely used spectrophotometric method is the methylene (B1212753) blue active substances (MBAS) assay. nih.gov In this method, the anionic surfactant forms a blue-colored ion pair with the cationic dye methylene blue. This complex is then extracted into an organic solvent, such as chloroform, and the absorbance of the organic phase is measured at a specific wavelength (around 650 nm). The concentration of the surfactant is determined from a calibration curve prepared with known standards.

Spectrofluorimetric methods offer higher sensitivity and selectivity compared to spectrophotometry. These methods also rely on the formation of an ion-pair complex, but in this case, a fluorescent dye is used. For example, rhodamine B can form a complex with anionic surfactants, leading to an enhancement or quenching of its fluorescence. nih.gov The change in fluorescence intensity is proportional to the concentration of the surfactant.

Precipitation Reactions in Analytical Separations

Precipitation reactions form the basis of gravimetric analysis, a classic and accurate method for quantitative chemical analysis. This technique relies on the formation of an insoluble precipitate from a solution, which is then isolated, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the analyte in the original sample.

While the principle of precipitation is straightforward, its application to specific compounds can be nuanced. In the context of long-chain alkyl sulfates, research has often focused on their role in precipitating other ions. For instance, sodium dodecyl sulfate, a compound structurally similar to this compound, has been investigated for its ability to precipitate potassium ions from solutions, offering a potential method for the gravimetric determination of potassium.

However, the use of this compound as a precipitating agent for the analytical separation and quantification of other substances is not extensively documented in readily available scientific literature. While it is plausible that the hexadecyl sulfate anion could form insoluble salts with certain large organic cations, such as alkaloids or other nitrogenous bases, detailed research findings, and established analytical protocols specifically employing this compound for this purpose are not prevalent.

The analytical utility of a precipitation reaction is contingent upon several factors, including the formation of a pure precipitate with a known and constant composition, a low solubility to ensure near-complete precipitation, and physical characteristics that allow for easy filtration and washing.

One study of note investigated the use of various potassium-precipitating agents as reagents for alkaloids. nih.gov While this suggests a potential application for potassium salts in alkaloid analysis, the specific use of this compound was not detailed. The interaction between anionic surfactants like sodium dodecyl sulfate and potassium ions to form less soluble salts has been explored in the context of flocculation and purification in pharmaceutical and biological studies. researchgate.net These studies provide a basis for understanding the precipitation behavior of long-chain alkyl sulfates with specific cations.

The table below summarizes the general principle of precipitation reactions in analytical separations.

StepDescriptionPurpose
1. Sample Preparation The analyte is dissolved in a suitable solvent.To ensure the analyte is available for reaction.
2. Precipitation A precipitating agent is added to the solution, causing the formation of an insoluble compound with the analyte.To selectively remove the analyte from the solution as a solid.
3. Digestion The precipitate is allowed to stand in the mother liquor, often at an elevated temperature.To promote the growth of larger, purer crystals that are easier to filter.
4. Filtration The precipitate is separated from the solution using a filter medium.To isolate the solid precipitate.
5. Washing The isolated precipitate is washed with a suitable solvent.To remove any co-precipitated impurities.
6. Drying/Ignition The precipitate is heated to a constant weight.To remove the solvent and any volatile impurities.
7. Weighing The final, pure precipitate is accurately weighed.To determine the mass of the precipitate.
8. Calculation The mass of the precipitate is used to calculate the amount or concentration of the original analyte.To obtain the final analytical result.

This table describes the general workflow of gravimetric analysis by precipitation.

Further research is necessary to explore and develop specific applications of this compound as a precipitating reagent in analytical separations. Such studies would need to identify target analytes that form insoluble and stoichiometric precipitates with the hexadecyl sulfate anion and subsequently validate the methodology for accuracy, precision, and selectivity.

Future Research Directions and Emerging Paradigms for Alkyl Sulfates

Integration with Smart and Responsive Materials Systems

The integration of alkyl sulfates into smart and responsive materials is a rapidly growing area of research. These materials are designed to undergo significant changes in their properties in response to external stimuli, such as pH, temperature, light, or electric fields. Alkyl sulfates, due to their self-assembling nature, can play a crucial role as structural templates or responsive components.

Future research will likely focus on the development of novel stimuli-responsive systems where the assembly and disassembly of alkyl sulfate (B86663) micelles or vesicles trigger a macroscopic response. For instance, the encapsulation and controlled release of active molecules from a potassium hexadecyl sulfate-based matrix could be triggered by a change in temperature or pH. The interaction of alkyl sulfates with polymers to form responsive gels and liquid crystals is another promising avenue. These "smart" systems could find applications in drug delivery, sensors, and actuators.

Table 1: Examples of Stimuli-Responsive Systems Incorporating Alkyl Sulfates

StimulusMaterial System ComponentPotential Application
TemperatureAlkyl sulfate and thermo-responsive polymerControlled release of encapsulated agents
pHAlkyl sulfate and pH-sensitive co-surfactantTargeted delivery in biological systems
LightAlkyl sulfate and photo-isomerizable moleculeLight-controlled viscosity modifiers
Electric FieldAlkyl sulfate in an electrolyte solutionSwitchable emulsions and foams

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. For alkyl sulfates, this translates to a need for greener synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current research is exploring the use of biocatalysts, such as enzymes, to replace traditional chemical sulfation methods. Lipases and sulfatases are being investigated for their potential to catalyze the synthesis of alkyl sulfates with high selectivity and under mild reaction conditions. Furthermore, there is a strong push towards using fatty alcohols derived from plant oils or microbial sources as the starting material for alkyl sulfate production, thereby reducing the reliance on petrochemicals. The principles of green chemistry, such as atom economy and the use of benign solvents, are also being applied to the entire life cycle of alkyl sulfates, from synthesis to biodegradation.

Development of Advanced In Situ Characterization Techniques for Dynamic Self-Assembly

Understanding the dynamic process of self-assembly is key to controlling the properties of alkyl sulfate-based formulations. Traditional characterization techniques often provide a static picture of the assembled structures. Therefore, there is a significant need for advanced in situ techniques that can probe the kinetics and mechanisms of micellization, vesicle formation, and other self-assembly processes in real-time.

Techniques such as small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful tools for studying the size, shape, and arrangement of surfactant aggregates. When combined with stopped-flow or microfluidic devices, these methods can provide time-resolved information on the evolution of these structures. Cryogenic transmission electron microscopy (cryo-TEM) allows for the direct visualization of the self-assembled nanostructures in their native, hydrated state. Future advancements in these techniques, coupled with novel spectroscopic methods, will provide unprecedented insights into the dynamic world of surfactant self-assembly.

Predictive Modeling for Complex Multi-Component Surfactant Formulations

Many commercial applications of alkyl sulfates involve complex formulations containing multiple surfactants, polymers, salts, and other additives. The behavior of these multi-component systems is often difficult to predict based on the properties of the individual components alone. Consequently, there is a growing interest in the development of predictive models that can guide the design of new formulations with desired properties.

Molecular dynamics (MD) simulations and dissipative particle dynamics (DPD) are computational methods that can provide detailed information about the interactions and self-assembly of surfactant molecules at the molecular level. These simulations can be used to predict the critical micelle concentration (CMC), aggregate morphology, and phase behavior of complex mixtures. By combining these computational models with experimental data and machine learning algorithms, researchers aim to develop a "virtual laboratory" for the rational design of surfactant formulations, which would significantly accelerate the product development cycle.

Cross-Disciplinary Research at the Interface of Chemistry, Physics, and Materials Science

The future of alkyl sulfate research lies at the intersection of multiple scientific disciplines. The complex behaviors of these molecules, from their self-assembly in solution to their interactions with surfaces and polymers, require a multi-faceted approach that combines the principles of chemistry, physics, and materials science.

Collaborative research efforts are essential to tackle the grand challenges in this field. For example, the design of novel drug delivery systems based on alkyl sulfate vesicles requires expertise in synthetic chemistry, physical chemistry of self-assembly, and materials science for characterization and device fabrication. Similarly, the development of advanced coatings and lubricants containing alkyl sulfates necessitates a deep understanding of surface chemistry, tribology, and fluid dynamics. By fostering cross-disciplinary collaborations, the scientific community can unlock the full potential of alkyl sulfates in a wide range of advanced technologies.

Q & A

Q. What are the recommended methods for synthesizing and characterizing potassium hexadecyl sulfate in a laboratory setting?

this compound can be synthesized via alkylation reactions using hexadecyl bromide and sulfuric acid derivatives, followed by neutralization with potassium hydroxide. Key steps include purification via thin-layer chromatography (TLC) with ethyl acetate-methylene chloride (1:1) and structural validation using Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H NMR) to confirm sulfate group integration and alkyl chain alignment .

Q. How can researchers assess the purity of this compound, especially when commercial samples contain mixtures (e.g., with sodium stearyl sulfate)?

Purity analysis requires chromatographic techniques (e.g., TLC) and spectroscopic methods. For commercial samples containing ~40% sodium stearyl sulfate, differential scanning calorimetry (DSC) can identify melting point deviations (e.g., 178°C for sodium hexadecyl sulfate vs. higher values for stearyl derivatives). Mass spectrometry (MS) or high-performance liquid chromatography (HPLC) with ion-pairing agents can resolve co-eluting homologs .

Q. What solvent systems and buffer conditions are optimal for dissolving this compound in colloidal or interfacial studies?

this compound dissolves readily in water but may require phosphate-buffered saline (pH 7) with ionic surfactants (e.g., 0.5% sodium dodecyl sulfate) to prevent micelle disruption. For adsorption studies, magnetic pretreatment of aqueous solutions reduces surface tension by 10–13%, enhancing surfactant activity at liquid-gas interfaces .

Advanced Research Questions

Q. How does magnetic field exposure influence the adsorption kinetics of this compound at liquid-gas interfaces?

Magnetic treatment alters surfactant orientation by reducing solution surface tension, as shown in studies on sodium hexadecyl sulfate. This enhances adsorption capacity by 15–20% at the interface, likely due to improved alignment of hydrophobic alkyl chains and sulfate headgroups. Researchers should monitor adsorption isotherms pre- and post-magnetic exposure using Langmuir troughs or tensiometry .

Q. What experimental strategies mitigate interference from cationic surfactants (e.g., hexadecyl trimethyl ammonium bromide) in systems containing this compound?

Competitive adsorption between anionic (this compound) and cationic surfactants can be minimized using layered double hydroxide (LDH) clays. For example, LDH-SDS (sodium dodecyl sulfate) modified with silane agents (e.g., 3-(trimethoxy-silyl)propyl methacrylate) selectively traps cationic surfactants via electrostatic interactions, leaving the anionic surfactant unperturbed. FTIR peaks at 1628 cm⁻¹ (SO₂ stretching) confirm sulfate retention .

Q. How do structural impurities (e.g., stearyl sulfate isomers) affect the micellar behavior of this compound in aqueous solutions?

Impurities elongate micelle formation times and reduce critical micelle concentration (CMC) by 20–30%. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can quantify size polydispersity. Researchers should compare samples with ≥95% purity (via HPLC) against commercial mixtures to isolate impurity-driven effects .

Q. What methodological challenges arise when studying this compound in mixed surfactant systems, and how can they be addressed?

Challenges include phase separation and non-ideal mixing. Isothermal titration calorimetry (ITC) and neutron reflectometry help quantify synergistic/antagonistic interactions. For example, this compound mixed with nonionic surfactants (e.g., polyoxyethylene ethers) requires pH stabilization (6.5–7.5) to avoid sulfate group protonation .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points and solubility profiles of this compound across studies?

Variability often stems from isomer contamination (e.g., stearyl vs. hexadecyl chains) or hydration states. Differential thermal analysis (DTA) under inert atmospheres (argon) clarifies melting points, while Karl Fischer titration quantifies water content. Cross-validate findings against databases like PubChem, which standardize properties for pure compounds .

Q. Why do adsorption capacities of this compound vary in mineral-rich vs. synthetic aqueous environments?

Natural minerals (e.g., montmorillonite) enhance adsorption via cation bridging (K⁺ with clay negative charges), whereas synthetic buffers rely on ionic strength. Researchers should pre-treat minerals with surfactants and compare adsorption via UV-Vis depletion assays .

Methodological Best Practices

Q. What protocols ensure reproducibility in interfacial tension measurements for this compound?

  • Use du Noüy ring or Wilhelmy plate methods with temperature-controlled (±0.1°C) chambers.
  • Pre-equilibrate solutions for 24 hours to stabilize micelles.
  • Validate results against sodium dodecyl sulfate (SDS) standards, as SDS has well-documented CMC (8.2 mM at 25°C) .

Q. How can researchers optimize electrodialytic synthesis of this compound to minimize byproducts?

  • Use sulfate sources like ammonium sulfate (low energy cost) at 20–30 mA/cm² current density.
  • Monitor NH₄⁺ contamination via ion chromatography and adjust KCl-to-sulfate molar ratios to 1:1.5 for maximal K⁺ recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.